N~3~-methyl-N-phenyl-beta-alaninamide

Catalog No.
S12819500
CAS No.
M.F
C10H14N2O
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N~3~-methyl-N-phenyl-beta-alaninamide

Product Name

N~3~-methyl-N-phenyl-beta-alaninamide

IUPAC Name

3-(methylamino)-N-phenylpropanamide

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C10H14N2O/c1-11-8-7-10(13)12-9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3,(H,12,13)

InChI Key

MKIFWUOKNAWCMR-UHFFFAOYSA-N

Canonical SMILES

CNCCC(=O)NC1=CC=CC=C1

N~3~-methyl-N-phenyl-beta-alaninamide is an organic compound that belongs to the class of beta-alaninamides. Its structure features a beta-alanine backbone with a phenyl group and a methyl group attached to the nitrogen atom. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural properties.

Typical of amides and amino acids. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield beta-alanine and an amine.
  • Substitution Reactions: The nitrogen atom can undergo nucleophilic substitution, allowing for the introduction of different substituents.
  • Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents used, which can modify its functional groups.

Research indicates that N~3~-methyl-N-phenyl-beta-alaninamide exhibits significant biological activity. It has been studied for its potential as an enzyme inhibitor and may interact with various biological targets. Its structure suggests potential activity in modulating neurotransmitter systems or influencing metabolic pathways, although specific mechanisms of action require further investigation.

The synthesis of N~3~-methyl-N-phenyl-beta-alaninamide typically involves several steps:

  • Starting Materials: The synthesis begins with beta-alanine and phenylmethylamine.
  • Methylation: The nitrogen atom in phenylmethylamine is methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate.
  • Coupling Reaction: The methylated amine is then coupled with beta-alanine under acidic or basic conditions to form N~3~-methyl-N-phenyl-beta-alaninamide.

Alternative methods may involve using protecting groups for the amino function during synthesis to enhance yield and selectivity.

N~3~-methyl-N-phenyl-beta-alaninamide has potential applications in several fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for drug development targeting neurological disorders or metabolic diseases.
  • Research Tool: It can be utilized in biochemical assays to study enzyme interactions and metabolic pathways.
  • Chemical Synthesis: As a building block, it may be employed in synthesizing more complex organic molecules.

Studies on N~3~-methyl-N-phenyl-beta-alaninamide's interactions with biological targets are crucial for understanding its pharmacological properties. These studies typically involve:

  • Binding Affinity Assays: To determine how effectively the compound binds to specific enzymes or receptors.
  • In vitro Studies: Evaluating the compound's effects on cell cultures to observe any changes in cellular processes.
  • In vivo Studies: Assessing the pharmacokinetics and pharmacodynamics in animal models to evaluate therapeutic potential.

N~3~-methyl-N-phenyl-beta-alaninamide shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Aspects
N-methyl-beta-alanineContains a methyl group on the nitrogenSimpler structure, less steric hindrance
N-phenyl-glycineSimilar phenyl group but lacks methyl substitutionDifferent amino acid backbone
N,N-dimethyl-glycineDimethylated amine structureMore sterically hindered, different biological activity

Uniqueness

N~3~-methyl-N-phenyl-beta-alaninamide's uniqueness lies in its specific combination of a phenyl group and a methylated nitrogen atom within the beta-alanine framework. This configuration may impart distinctive properties that could enhance its biological activity compared to structurally similar compounds.

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

178.110613074 g/mol

Monoisotopic Mass

178.110613074 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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